2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE
Overview
Description
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from appropriate hydrazine derivatives and 1,3-diketones.
Introduction of functional groups: Bromination, nitration, and chlorination reactions to introduce the bromine, nitro, and chlorine groups, respectively.
Coupling reactions: Using reagents like acyl chlorides or anhydrides to form the final ethanone structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: Conversion of methyl groups to carboxylic acids or other oxidized forms.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange reactions, nucleophilic substitutions at the bromine or chlorine sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving pyrazole derivatives.
Medicine: Potential use in drug discovery and development, particularly for its anti-inflammatory or antimicrobial properties.
Industry: Use in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of nitro and halogen groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE
- 2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE
Uniqueness
The unique combination of bromine, chlorine, methyl, and nitro groups in 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications that similar compounds might not be suitable for.
Properties
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-1-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN5O3/c1-5-10(13)7(3)17(14-5)8(19)4-16-6(2)9(12)11(15-16)18(20)21/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTSVJHKTVQJQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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